

## NDI-101150: A Novel HPK1 Inhibitor Reprogramming the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | NDI-101150 |           |
| Cat. No.:            | B15613597  | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

NDI-101150 is a potent and highly selective, orally administered small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of immune cell activation. By targeting HPK1, NDI-101150 unleashes a broad and robust anti-tumor immune response, fundamentally altering the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. Preclinical and clinical data demonstrate that NDI-101150 enhances the function of multiple key immune cell types—including T cells, B cells, and dendritic cells—leading to significant tumor growth inhibition and durable clinical responses in patients with advanced solid tumors. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical trial results of NDI-101150, along with detailed experimental protocols and data to support its continued development as a next-generation immuno-oncology therapeutic.

# Introduction: The Role of HPK1 in Immune Suppression

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative feedback regulator downstream of the T cell receptor (TCR) and B cell receptor (BCR) signaling pathways.[1][3] Upon TCR engagement, HPK1 is activated and subsequently



phosphorylates key adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[3][4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signalosome, which ultimately dampens T cell activation, proliferation, and cytokine production.[1][3] By inhibiting this negative regulatory signal, **NDI-101150** restores and enhances the anti-tumor activity of the immune system.

#### **Mechanism of Action of NDI-101150**

**NDI-101150** is a highly potent and selective inhibitor of HPK1, with an IC50 of 0.7 nM.[6] Its mechanism of action is centered on blocking the catalytic activity of HPK1, thereby preventing the phosphorylation of SLP-76 and the subsequent downstream inhibitory cascade. This leads to a multi-faceted activation of the immune system within the TME.[7]

#### **Key Impacts on the Tumor Microenvironment:**

- T-Cell Activation and Proliferation: NDI-101150 directly enhances the activation of both CD4+ and CD8+ T cells, leading to increased proliferation and infiltration into the tumor.[6][8]
   Clinical data confirms an influx of cytotoxic and proliferative CD8+ T cells in the TME of patients treated with NDI-101150.[9]
- Enhanced Cytokine Production: Inhibition of HPK1 results in a significant increase in the secretion of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α, which are critical for an effective anti-tumor response.[6][10]
- B-Cell and Dendritic Cell Function: Beyond T cells, **NDI-101150** also augments the function of B cells and dendritic cells (DCs).[3][6][7] It enhances B-cell activation and antibody secretion and improves the antigen presentation capacity of DCs, leading to a more robust and comprehensive immune response.[6][11][12]
- Overcoming Immunosuppression: The TME is often characterized by immunosuppressive factors like TGF-β, Prostaglandin E2 (PGE2), and adenosine. **NDI-101150** has been shown to restore T-cell function even in the presence of these inhibitory signals.[13]

A diagram illustrating the HPK1 signaling pathway and the mechanism of **NDI-101150** is provided below.





Click to download full resolution via product page

Caption: HPK1 signaling pathway and NDI-101150 mechanism of action.



#### **Preclinical Data**

**NDI-101150** has demonstrated robust and broad anti-tumor activity in various preclinical models.

#### In Vitro Immune Cell Activation

**NDI-101150** treatment leads to a dose-dependent activation of multiple human immune cell types.

Table 1: In Vitro Activity of NDI-101150

| Assay Type           | Cell Type                     | Measurement                               | Result                  | Reference |
|----------------------|-------------------------------|-------------------------------------------|-------------------------|-----------|
| Kinase<br>Inhibition | Recombinant<br>HPK1           | Biochemical<br>IC50                       | 0.7 nM                  | [6]       |
| T-Cell Activation    | Human<br>CD4+/CD8+ T<br>Cells | IL-2 Production<br>EC50                   | 1.5 nM                  | [14]      |
| T-Cell Activation    | Human<br>CD4+/CD8+ T<br>Cells | IFN-γ & GM-CSF<br>Secretion               | Dose-dependent increase | [15]      |
| B-Cell Activation    | Human CD19+ B<br>Cells        | IgG Secretion                             | Dose-dependent increase | [12]      |
| DC Activation        | Mouse BMDCs                   | Co-stimulatory<br>markers (CD80,<br>CD86) | Upregulation            | [12]      |

| Target Engagement | Human PBMCs | pSLP-76 Inhibition IC50 | 8.65 mg/kg (in vivo equivalent) |[14]|

### **In Vivo Anti-Tumor Efficacy**

In syngeneic mouse models, oral administration of **NDI-101150** resulted in significant tumor growth inhibition and the induction of a durable immune memory response.



Table 2: In Vivo Efficacy of NDI-101150 in Syngeneic Mouse Models

| Model                    | Treatment                      | Key Findings                                                                              | Reference |
|--------------------------|--------------------------------|-------------------------------------------------------------------------------------------|-----------|
| EMT-6 (Breast<br>Cancer) | 75 mg/kg p.o. daily            | ~70% Tumor Growth Inhibition. [10] 7 out of 10 mice showed complete tumor regression.[13] | [10][13]  |
| CT-26 (Colon Cancer)     | Monotherapy                    | 50% Tumor Growth Inhibition.                                                              | [11]      |
| CT-26 (Colon Cancer)     | Combination with anti-<br>PD-1 | Synergistic effect,<br>leading to complete<br>tumor regressions.                          | [13]      |

| EMT-6 (Tumor Re-challenge) | **NDI-101150** pre-treated mice | 100% rejection of tumor re-challenge, indicating robust immune memory. |[13] |

#### Clinical Data: The NCT05128487 Trial

**NDI-101150** is being evaluated in an ongoing Phase 1/2 clinical trial (NCT05128487) as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors. [9][11]

#### **Safety and Tolerability**

**NDI-101150** has been generally well-tolerated. The most common treatment-related adverse events (TRAEs) are primarily gastrointestinal and constitutional.

Table 3: Common Treatment-Related Adverse Events (Monotherapy, Any Grade)



| Adverse Event | Frequency   | Reference |
|---------------|-------------|-----------|
| Nausea        | 39% - 43.5% | [16][17]  |
| Diarrhea      | 31.8% - 35% | [16][17]  |
| Vomiting      | 25.9% - 29% | [16][17]  |
| Fatigue       | 27% - 28.2% | [16][17]  |

Data as of November 2024 from the NCT05128487 trial.

The maximum tolerated dose (MTD) for monotherapy was identified as 150 mg once daily.[16]

#### **Clinical Efficacy and Pharmacodynamics**

**NDI-101150** has shown encouraging signs of clinical activity, particularly in heavily pre-treated patients with clear cell renal cell carcinoma (ccRCC).[9]

Table 4: Clinical Efficacy of NDI-101150 Monotherapy in ccRCC Patients

| Efficacy Endpoint             | Result      | Reference    |
|-------------------------------|-------------|--------------|
| Objective Response Rate (ORR) | 15.0% - 18% | [11][16][18] |
| Clinical Benefit Rate (CBR)   | 25% - 29%   | [11][16][18] |
| Disease Control Rate (DCR)    | 60% - 65%   | [11][16][18] |

CBR = Complete Response + Partial Response + Stable Disease ≥6 months. DCR = CR + PR + SD.

Crucially, strong on-target activity was demonstrated across all dose levels.

 Target Engagement: Sustained inhibition of the pharmacodynamic biomarker, phosphorylated SLP-76 (pSLP76), by >50% was observed in all patient cohorts at steady state.[16][17][19]



 TME Modulation: On-treatment tumor biopsies revealed a significant reduction (≥75%) in tissue CD3+/pSLP76+ cells and a corresponding increase in the infiltration of activated CD8+ T cells and dendritic cells, confirming the proposed mechanism of action in patients.

# Experimental Protocols In Vivo Syngeneic Mouse Model (EMT-6)

This protocol describes a typical efficacy study using the EMT-6 murine breast cancer model.

- Cell Culture: Culture EMT-6 tumor cells in appropriate media until they reach the logarithmic growth phase.
- Tumor Implantation: Harvest and resuspend EMT-6 cells in sterile PBS at a concentration of  $1 \times 10^6$  cells per 100  $\mu$ L. Subcutaneously inject the cell suspension into the right flank of female BALB/c mice.[20]
- Randomization and Dosing: Once tumors reach a mean volume of approximately 100 mm<sup>3</sup>, randomize mice into treatment and vehicle control groups.[12] Administer NDI-101150 orally at the desired dose (e.g., 75 mg/kg) once daily.[10]
- Monitoring: Measure tumor volume using calipers 2-3 times per week, calculated by the formula (Length x Width²)/2. Monitor animal body weight and overall health.[20]
- Endpoint: The primary endpoint is tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., immunophenotyping by flow cytometry).[20]
- Immune Memory (Re-challenge): For mice that achieve a complete response, discontinue treatment. After a washout period (e.g., 5 days), re-challenge the mice with a new injection of EMT-6 cells in the opposite flank and monitor for tumor growth without further treatment.[12]



Click to download full resolution via product page



Caption: Experimental workflow for an in vivo syngeneic mouse model study.

#### **Human T-Cell Activation Assay (Cytokine Production)**

This protocol outlines the measurement of cytokine production from primary human T cells.

- Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. Purify CD4+ and CD8+ T cells using magnetic-activated cell sorting (MACS).[14]
- Cell Culture: Culture the purified T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Inhibitor Treatment: Pre-incubate the T cells with various concentrations of NDI-101150 or DMSO (vehicle control) for 1-2 hours.[12][14]
- T-Cell Stimulation: Transfer the cells to 96-well plates pre-coated with anti-CD3 (e.g., 1-5 μg/mL) and soluble anti-CD28 antibodies to stimulate the T-cell receptor.[12][14]
- Incubation: Incubate the cells for a specified period (e.g., 72 hours for CD4+, 96 hours for CD8+).[10]
- Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., IL-2, IFN-γ) using methods such as ELISA or multiplex bead array assays.
   [12]

#### Conclusion

**NDI-101150** is a promising, first-in-class, oral HPK1 inhibitor that has demonstrated a powerful, multi-faceted mechanism for activating the body's immune system against cancer. By relieving a key negative regulatory checkpoint in T cells, B cells, and dendritic cells, it effectively transforms the tumor microenvironment to favor anti-tumor immunity. The robust preclinical efficacy, acceptable safety profile, and encouraging clinical activity, especially in checkpoint inhibitor-refractory patient populations, strongly support the continued development of **NDI-101150** as a novel monotherapy and combination partner in immuno-oncology.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arcusbio.com [arcusbio.com]
- 6. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. nimbustx.com [nimbustx.com]
- 9. vjoncology.com [vjoncology.com]
- 10. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Study of NDI 1150-101 in Patients With Solid Tumors [clin.larvol.com]
- 12. nimbustx.com [nimbustx.com]
- 13. nimbustx.com [nimbustx.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ASCO American Society of Clinical Oncology [asco.org]
- 17. nimbustx.com [nimbustx.com]
- 18. Nimbus Therapeutics Reports Positive Phase 1/2 HPK1 Inhibitor Data at SITC 39th Annual Meeting [synapse.patsnap.com]



- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [NDI-101150: A Novel HPK1 Inhibitor Reprogramming the Tumor Microenvironment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613597#ndi-101150-and-its-impact-on-the-tumor-microenvironment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com